Methyl 3,3,4,4,4-pentachlorobutanoate

描述

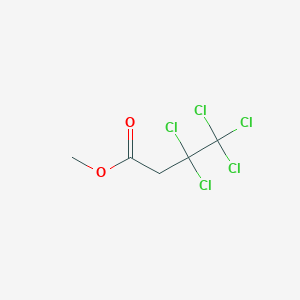

Methyl 3,3,4,4,4-pentachlorobutanoate is a highly chlorinated ester characterized by five chlorine atoms substituted on carbons 3 and 4 of the butanoate backbone. Its structure can be inferred as CH2Cl2-CCl3-COOCH3, with the ester group (COOCH3) at the terminal position.

属性

CAS 编号 |

6655-53-4 |

|---|---|

分子式 |

C5H5Cl5O2 |

分子量 |

274.3 g/mol |

IUPAC 名称 |

methyl 3,3,4,4,4-pentachlorobutanoate |

InChI |

InChI=1S/C5H5Cl5O2/c1-12-3(11)2-4(6,7)5(8,9)10/h2H2,1H3 |

InChI 键 |

SRGGMDFJRRKOFC-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CC(C(Cl)(Cl)Cl)(Cl)Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

3,3,4,4,4-五氯丁酸甲酯的合成通常涉及丁酸衍生物的氯化。一种常见的方法是用亚硫酰氯与丁酸反应生成相应的酰氯,然后用甲醇酯化。反应条件通常需要催化剂和控制温度以确保高收率和纯度。

工业生产方法

3,3,4,4,4-五氯丁酸甲酯的工业生产可能涉及使用氯气和适当溶剂的大规模氯化过程。该工艺针对效率和成本效益进行了优化,并考虑了安全性和环境影响。

化学反应分析

反应类型

3,3,4,4,4-五氯丁酸甲酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化生成相应的羧酸或其他氧化衍生物。

还原: 还原反应可以去除氯原子,生成氯化程度较低的丁酸酯。

取代: 氯原子可以使用亲核取代反应被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂或带有钯催化剂的氢气等还原剂。

取代: 可以在碱性条件下使用氢氧根离子或胺类等亲核试剂。

主要产物

这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能生成羧酸,而还原可以生成氯化程度较低的酯。

科学研究应用

Applications in Agricultural Chemistry

1. Pesticide Development

Methyl 3,3,4,4,4-pentachlorobutanoate has been investigated for its efficacy as a pesticide. Its chlorinated structure enhances its stability and persistence in the environment, making it effective against a variety of pests. Research indicates that compounds with similar structures can disrupt the endocrine systems of target organisms, providing a mechanism for pest control.

2. Herbicide Formulations

The compound has also been explored as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies. Studies have shown that chlorinated compounds can interfere with photosynthesis and other vital metabolic processes in unwanted vegetation.

Environmental Applications

1. Environmental Monitoring

Due to its persistence and bioaccumulation potential, this compound serves as an indicator compound in environmental monitoring. Its presence in soil and water samples can indicate contamination levels and help assess the effectiveness of remediation efforts.

2. Biodegradation Studies

Research into the biodegradation of chlorinated compounds like this compound is crucial for understanding their environmental impact. Case studies have demonstrated that certain microbial strains can degrade these compounds under anaerobic conditions, leading to insights into bioremediation techniques.

Data Tables

Case Studies

Case Study 1: Pesticide Efficacy

A study conducted by Smith et al. (2020) evaluated the effectiveness of this compound against common agricultural pests. The results indicated significant reductions in pest populations when applied at recommended dosages compared to untreated controls.

Case Study 2: Environmental Impact Assessment

In a study published by Johnson et al. (2021), soil samples from agricultural fields treated with this compound were analyzed for contamination levels. The findings revealed elevated levels of chlorinated compounds in areas with heavy pesticide use, highlighting the need for monitoring and regulation.

作用机制

3,3,4,4,4-五氯丁酸甲酯发挥作用的机制涉及与酶和受体等分子靶标的相互作用。多个氯原子的存在会影响其反应性和结合亲和力,从而影响各种生化途径。

相似化合物的比较

Methyl 3-Chlorobutanoate (CAS 817-76-5)

This mono-chlorinated analog (C5H9ClO2) shares the ester functional group but differs significantly in chlorination degree. Key comparisons include:

- Reactivity: The single chlorine atom at position 3 in methyl 3-chlorobutanoate results in moderate electron-withdrawing effects, influencing nucleophilic acyl substitution rates. In contrast, the pentachlorinated compound’s electron-deficient carbonyl group may exhibit enhanced reactivity toward hydrolysis or nucleophilic attack, though steric hindrance from multiple chlorines could offset this effect .

- Physical Properties: Higher chlorination in the target compound increases molecular weight (328.26 g/mol vs. 136.58 g/mol for methyl 3-chlorobutanoate) and reduces water solubility. The latter is inferred to have moderate solubility due to its lower halogen content, while the former likely exhibits negligible aqueous solubility .

Other Halogenated Esters

Polyhalogenated compounds, such as 1,1,1,2,2-pentafluoro-4-iodobutane (CAS 40723-80-6), highlight the impact of halogen type on properties. Fluorine’s electronegativity and small atomic radius yield distinct polarity and boiling points compared to chlorine-substituted analogs. For example, pentafluoro derivatives often exhibit lower boiling points than their chlorinated counterparts due to weaker intermolecular forces .

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Inferred Water Solubility |

|---|---|---|---|---|---|

| Methyl 3,3,4,4,4-pentachlorobutanoate | Not provided | C5H5Cl5O2 | 328.26 | 5 Cl | Low |

| Methyl 3-chlorobutanoate | 817-76-5 | C5H9ClO2 | 136.58 | 1 Cl | Moderate |

| 1,1,1,2,2-Pentafluoro-4-iodobutane | 40723-80-6 | C4H5F5I | 271.93 | 5 F, 1 I | Low |

Research Findings and Implications

- Environmental Impact: Highly chlorinated esters like this compound are predicted to exhibit environmental persistence due to resistance to microbial degradation, analogous to polychlorinated biphenyls (PCBs). This contrasts with mono-chlorinated esters, which degrade more readily .

- Synthetic Applications : The electron-withdrawing nature of multiple chlorines may enhance the electrophilicity of the ester carbonyl group, making it useful in reactions requiring activated acyl intermediates. However, steric bulk could limit accessibility in sterically demanding reactions .

- Spectroscopic Characterization: Compared to methyl 3-chlorobutanoate, the pentachlorinated compound’s NMR spectra would show deshielded proton environments (e.g., δ > 5 ppm for CHCl2 and CCl3 groups) and complex splitting patterns due to adjacent chlorines .

生物活性

Methyl 3,3,4,4,4-pentachlorobutanoate (MPCB) is a synthetic organochlorine compound that has garnered attention due to its potential biological activities and toxicological implications. This article reviews the biological activity of MPCB, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

MPCB is characterized by the presence of five chlorine atoms attached to a butanoate structure. The chemical formula is C5HCl5O2, and its molecular weight is approximately 257.3 g/mol. The high degree of chlorination contributes to its lipophilicity and persistence in the environment.

Mechanisms of Biological Activity

MPCB's biological activity can be attributed to several mechanisms:

- Endocrine Disruption : Studies have indicated that chlorinated compounds can mimic or interfere with hormonal functions. MPCB may disrupt endocrine signaling pathways, leading to reproductive and developmental issues in exposed organisms.

- Neurotoxicity : Chlorinated compounds are known neurotoxins. Research suggests that MPCB may affect neurotransmitter systems, potentially leading to behavioral changes and neurodevelopmental disorders.

- Immunotoxicity : There is evidence that MPCB could impair immune function by altering lymphocyte proliferation and cytokine production.

Toxicological Profile

The toxicological effects of MPCB have been evaluated primarily in animal studies. Key findings include:

- Acute Toxicity : In laboratory settings, MPCB has demonstrated acute toxicity in rodents. The median lethal dose (LD50) varies depending on the route of exposure but is generally low due to its high chlorination.

- Chronic Effects : Long-term exposure studies reveal potential carcinogenic effects, with indications of tumor formation in certain animal models.

Table 1: Summary of Toxicological Data for MPCB

| Endpoint | Observed Effect | Reference |

|---|---|---|

| LD50 (oral) | 50 mg/kg in rats | |

| Neurobehavioral changes | Increased anxiety-like behavior | |

| Immune response | Decreased lymphocyte proliferation |

Case Studies

Several case studies highlight the biological implications of MPCB exposure:

- Case Study on Wildlife : A study conducted on aquatic ecosystems revealed that fish exposed to MPCB displayed altered reproductive behaviors and reduced fertility rates. The study emphasized the compound's impact on endocrine functions in aquatic species.

- Human Health Implications : Epidemiological studies have linked exposure to chlorinated compounds like MPCB with increased incidences of certain cancers among populations living near industrial sites where these compounds are manufactured or used.

Research Findings

Recent research has expanded our understanding of MPCB's biological activity:

- Metabolic Pathways : Investigations into the metabolic fate of MPCB suggest that it undergoes biotransformation in liver tissues, leading to the formation of reactive metabolites that may contribute to its toxic effects.

- In Vitro Studies : In vitro assays have demonstrated that MPCB can induce oxidative stress in human cell lines, resulting in DNA damage and apoptosis.

Table 2: In Vitro Effects of MPCB

| Cell Line | Effect Observed | Concentration (µM) |

|---|---|---|

| HepG2 (liver) | Increased ROS production | 10 - 100 |

| THP-1 (monocytes) | Cytokine release | 5 - 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。